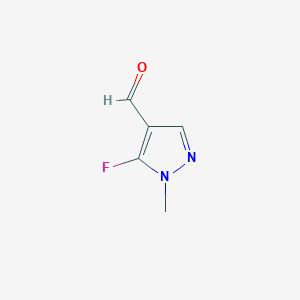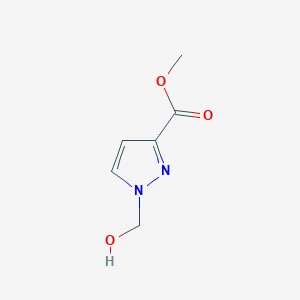
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MPD is a pyrrolidine derivative that has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds structurally similar to 1-(2-Ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione has predominantly focused on their synthesis and potential applications in various fields of chemistry and material science. The synthesis of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides through the reaction of morpholine and pyrrolidine derivatives has been explored, revealing their utility in generating ethyl thiophenecarboxylates upon recyclization with bases (Yamagata et al., 1993). This type of chemical transformation highlights the versatility of pyrrolidine derivatives in synthetic organic chemistry.
Applications in Material Science
In the realm of material science, the development of novel alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolidine units for use as electron transport layers in polymer solar cells signifies a critical advancement (Hu et al., 2015). The electron-deficient nature of the diketopyrrolopyrrole backbone, combined with its planar structure, endows these materials with high conductivity and electron mobility, enhancing the power conversion efficiency of solar cells.
Advances in Polymer Chemistry
Significant progress has also been made in polymer chemistry through the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine-2,5-dione derivatives (Veld et al., 1992). These advancements underscore the potential of pyrrolidine derivatives in creating materials with tailored properties for specific applications, from medical devices to environmentally friendly packaging solutions.
Exploration in Heterocyclic Chemistry
The exploration of heterocyclic chemistry has led to the synthesis of various heterocyclic compounds, including the reaction of αβ-unsaturated acid chlorides with morpholine or pyrrolidine enamines, showcasing the utility of these compounds in creating complex molecular architectures (Ahmed & Hickmott, 1979). Such chemical reactions not only expand the toolkit of synthetic chemists but also pave the way for the discovery of new molecules with potential applications in drug discovery, agrochemicals, and materials science.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-2-29-20-6-4-3-5-19(20)25-21(26)15-18(22(25)27)23-16-7-9-17(10-8-16)24-11-13-28-14-12-24/h3-10,18,23H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGUENMWHJKLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-adamantyl{[(butylamino)carbonyl]amino}acetate](/img/structure/B2442070.png)
![(6-fluoro-1,1-dioxido-4-(m-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2442071.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2442073.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2442074.png)






![N-(4-bromophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2442090.png)
![N-cyclopentyl-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2442091.png)